![molecular formula C10H16O6 B122037 Triethyl methanetricarboxylate CAS No. 6279-86-3](/img/structure/B122037.png)
Triethyl methanetricarboxylate
Overview
Description
Triethyl methanetricarboxylate is a chemical compound with the molecular formula C10H16O6 . It has been used as blocked malonic esters, restricting reaction with alkyl halides to monoalkylation . The unwanted carboxyl group can be removed by treatment with Na alkoxide, LDA, or BCl3 . It provides a useful 2-carbon chain extension method that adds to Michael acceptors under phase-transfer conditions .
Synthesis Analysis
Methanetricarboxylates have been used as blocked malonic esters, restricting reaction with alkyl halides to monoalkylation . The unwanted carboxyl group can be removed by treatment with Na alkoxide, LDA, or BCl3 . This provides a useful 2-carbon chain extension method that adds to Michael acceptors under phase-transfer conditions .Molecular Structure Analysis
The molecular structure of Triethyl methanetricarboxylate is represented by the InChI string:InChI=1S/C10H16O6/c1-4-14-8(11)7(9(12)15-5-2)10(13)16-6-3/h7H,4-6H2,1-3H3
. The molecular weight of the compound is 232.23 g/mol . Chemical Reactions Analysis
The Mitsunobu reaction is a significant chemical reaction involving Triethyl methanetricarboxylate . It is the dehydrative coupling of a primary or secondary alcohol to a pronucleophile, mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine .Physical And Chemical Properties Analysis
Triethyl methanetricarboxylate is a clear colorless to yellow liquid after melting . It has a molecular weight of 232.23 g/mol . The compound has a refractive index of n20/D 1.424 (lit.) .Scientific Research Applications
1. Synthesis of Novel Inhibitors of Hsp90 Triethyl methanetricarboxylate is used in the synthesis of novel inhibitors of Hsp90 . Hsp90 (Heat Shock Protein 90) is a molecular chaperone that plays a key role in the conformational maturation of oncogenic signaling proteins. Therefore, inhibiting Hsp90 is a promising strategy for cancer therapy .
Preparation of Dihydroquinoline-3-carboxylic Acids
This compound is also used in the preparation of novel dihydroquinoline-3-carboxylic acids . These acids function as HIV-1 integrase inhibitors, which are crucial in the life cycle of HIV. By inhibiting this enzyme, the replication of the virus can be prevented .
Blocked Malonic Esters
Methanetricarboxylates, such as Triethyl methanetricarboxylate, have been used as “blocked” malonic esters . This restricts the reaction with alkyl halides to monoalkylation. The unwanted carboxyl group can be removed by treatment with Sodium alkoxide, LDA, or BCl3 .
2-Carbon Chain Extension Method
Triethyl methanetricarboxylate provides a useful 2-carbon chain extension method . This method adds to Michael acceptors under phase-transfer conditions. Michael acceptors are compounds that are capable of accepting electrons from a nucleophile in a Michael reaction .
Chemical Structure
The chemical structure of Triethyl methanetricarboxylate is also noteworthy . Its molecular formula is C10H16O6, and it has a unique structure that allows it to participate in various chemical reactions .
Physical Properties
Triethyl methanetricarboxylate is a colorless to white to pale yellow substance . It can exist in various forms such as crystals, powder, crystalline powder, fused solid, clear liquid, or viscous liquid as melt . Its refractive index is 1.4235-1.4275 at 20°C .
Safety And Hazards
properties
IUPAC Name |
triethyl methanetricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O6/c1-4-14-8(11)7(9(12)15-5-2)10(13)16-6-3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZPNUZBDCYTBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211866 | |
Record name | Triethyl methanetricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl methanetricarboxylate | |
CAS RN |
6279-86-3 | |
Record name | 1,1,1-Triethyl methanetricarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6279-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethyl methanetricarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006279863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triethyl methanetricarboxylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11006 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triethyl methanetricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethyl methanetricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the provided research does not delve into specific biological targets or downstream effects of Triethyl methanetricarboxylate, it highlights its versatile reactivity. The compound acts as a pronucleophile, readily participating in reactions like the Mitsunobu reaction for chain elongation and ramification. [] For instance, it can be coupled to the C6 position of mannose, potentially leading to the synthesis of mannose analogues with varied functional groups. [] Additionally, Triethyl methanetricarboxylate readily undergoes conjugate addition with Michael acceptors, offering a straightforward approach for two-carbon chain elongation in organic synthesis. []
A: Triethyl methanetricarboxylate itself is not typically used as a catalyst. Instead, it serves as a valuable reagent in various reactions. For example, it acts as a pronucleophile in the Mitsunobu reaction, facilitating the formation of new carbon-carbon bonds. [] It also participates in manganese(III)-promoted reactions with electron-rich aromatic systems to synthesize Triethyl arylmethanetricarboxylates. [, ] Moreover, it acts as a source of radicals in reactions with alkenes and alkyl isocyanides, enabling the formation of new carbon-carbon bonds. []
ANone: The provided research excerpts do not delve into computational studies or QSAR models involving Triethyl methanetricarboxylate.
ANone: The provided research does not explicitly compare Triethyl methanetricarboxylate with alternative reagents. Selection of the most suitable reagent depends on the specific reaction and desired product.
A: While the provided research does not offer a historical overview, Triethyl methanetricarboxylate's use in classic organic reactions like the Mitsunobu reaction [, ] highlights its long-standing relevance in synthetic chemistry.
A: The use of Triethyl methanetricarboxylate in synthesizing complex molecules like mannose analogues [] and potentially bioactive pyrido[1,2-a]pyrimidine-3-carboxamides [] suggests its relevance across disciplines like organic chemistry and medicinal chemistry.
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